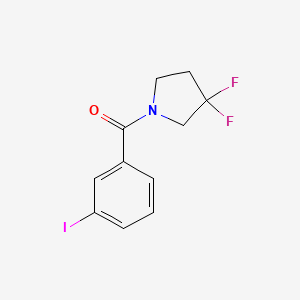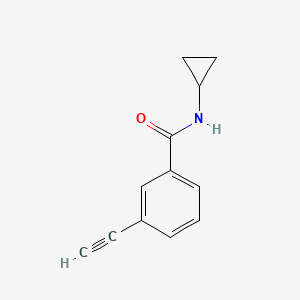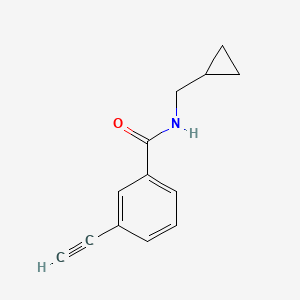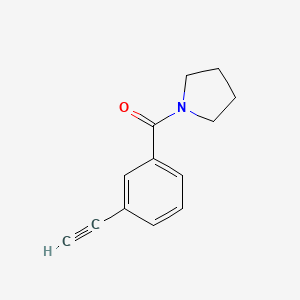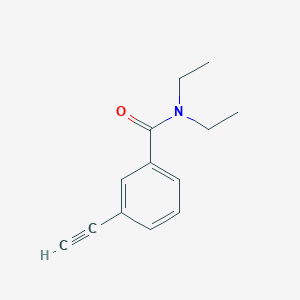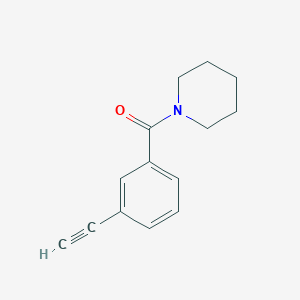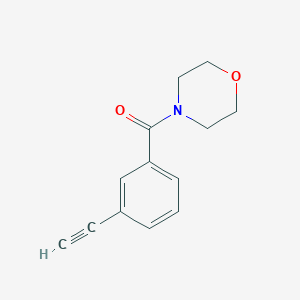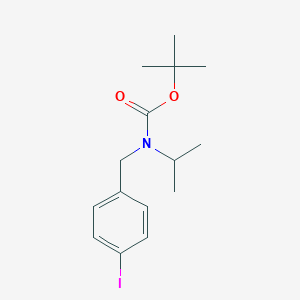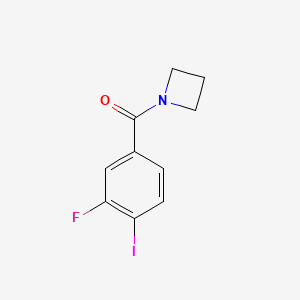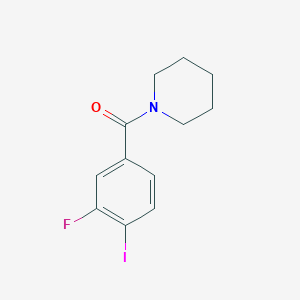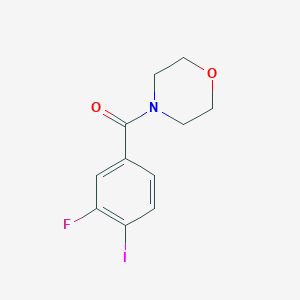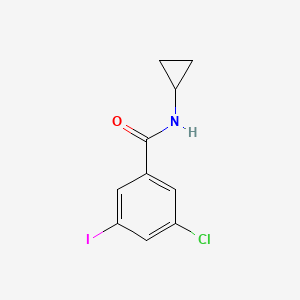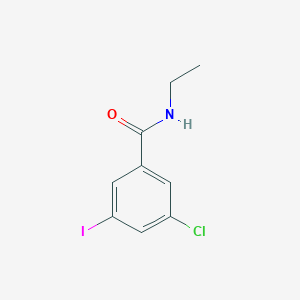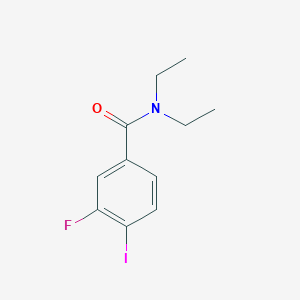
N,N-diethyl-3-fluoro-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-fluoro-4-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position and an iodine atom at the fourth position on the benzene ring, along with two ethyl groups attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-fluoro-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-iodobenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-fluoro-4-iodobenzoic acid is converted to an amide group by reacting it with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions:
Substitution Reactions: N,N-diethyl-3-fluoro-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield amines or other reduced forms.
科学研究应用
Chemistry: N,N-diethyl-3-fluoro-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of N,N-diethyl-3-fluoro-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
N,N-diethyl-3-fluoro-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N,N-diethyl-3-fluoro-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N,N-diethyl-3-fluoro-4-methylbenzamide: Similar structure but with a methyl group instead of iodine.
Uniqueness: N,N-diethyl-3-fluoro-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its analogs with chlorine, bromine, or methyl groups. The iodine atom’s larger size and higher atomic number can influence the compound’s electronic properties and interactions with other molecules.
属性
IUPAC Name |
N,N-diethyl-3-fluoro-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-5-6-10(13)9(12)7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCJSLNGMTLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
